![molecular formula C16H25NO7 B140989 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate CAS No. 125666-67-3](/img/structure/B140989.png)

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

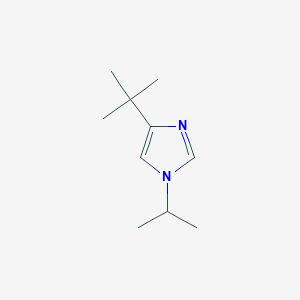

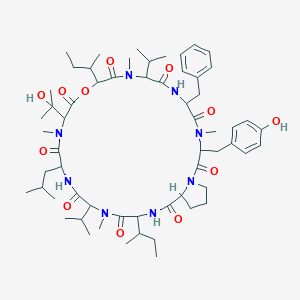

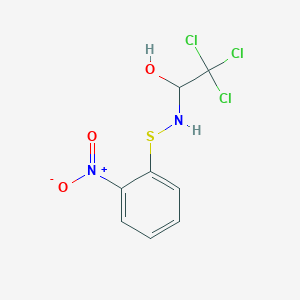

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate, also known as 5-AMPA-DP, is an organic compound with a molecular formula of C13H19NO6. It is a derivative of the amino acid glutamate, which is an important neurotransmitter in the central nervous system. 5-AMPA-DP is a potent agonist of the glutamate receptor, and has been used in a variety of experiments involving the study of glutamate receptor-mediated neuronal excitability.

Aplicaciones Científicas De Investigación

Biomass Conversion and Polymer Synthesis

Recent advances have highlighted the significance of using biomass-derived compounds like 5-hydroxymethylfurfural (HMF) and its derivatives in synthesizing polymers and functional materials. This approach is part of a broader effort to find sustainable alternatives to non-renewable hydrocarbon sources. The review by Chernyshev et al. (2017) analyzes the synthesis of HMF from plant feedstocks and its prospects in the production of monomers and polymers, among other applications. The derivatives of HMF, such as 2,5-furandicarboxylic acid and 2,5-bis(aminomethyl)furan, are crucial intermediates for creating new generation polymers and materials, showcasing the potential of biomass in revolutionizing the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Photodynamic Therapy Enhancement

Pretreatment methods to enhance the accumulation of protoporphyrin IX (PpIX) in photodynamic therapy (PDT) have been explored, given the variability in response rates to PDT. Research indicates that the limited uptake of topically applied agents like 5-aminolevulinic acid (ALA) can be improved through various pretreatment strategies. These include the use of keratolytics, penetration enhancers, and temperature elevation during ALA application. The review by Gerritsen et al. (2008) focuses on these pretreatment methods, aiming to optimize intralesional PpIX content for improved clinical outcomes in PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).

Propiedades

IUPAC Name |

acetic acid;5-[4-(aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5.C2H4O2/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17;1-2(3)4/h7-8H,3-6,9,15H2,1-2H3,(H,16,17);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZSJDDTHHYMPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1=CC(=CC(=C1CN)OC)OCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562391 |

Source

|

| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate | |

CAS RN |

125666-67-3 |

Source

|

| Record name | 5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic acid--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

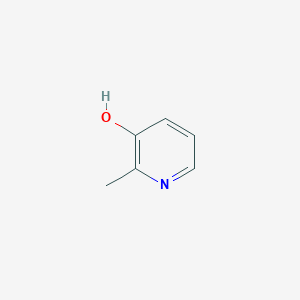

![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)